(E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate

Catalog No.
S13458981
CAS No.
1253432-82-4
M.F
C24H31N3O2
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-...

CAS Number

1253432-82-4

Product Name

(E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate

IUPAC Name

[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H31N3O2/c1-9-27-20(14-16(2)26-27)21(29-22(28)24(6,7)8)19(15-25)17-10-12-18(13-11-17)23(3,4)5/h10-14H,9H2,1-8H3/b21-19-

InChI Key

NWXGXRHWQUMXHA-VZCXRCSSSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C

Isomeric SMILES

CCN1C(=CC(=N1)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C

The compound (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate is a complex organic molecule characterized by its unique structural features, including a vinyl group, a cyano group, and a tert-butyl substituted phenyl ring. Its molecular formula is C24H31N3O2C_{24}H_{31}N_{3}O_{2} and it belongs to the class of acrylonitrile compounds, which are known for their diverse biological activities and applications in various fields such as agriculture and pharmaceuticals .

The compound exhibits an E configuration, which refers to the relative positioning of substituents around the double bond. The dihedral angle between the benzene and pyrazole rings in this compound is approximately 80.55°, indicating that these rings are not coplanar, which can influence its reactivity and biological properties .

Including:

  • Nucleophilic addition reactions: The cyano group can act as an electrophile, allowing nucleophiles to attack.
  • Electrophilic substitution reactions: The aromatic rings can undergo electrophilic substitution, influenced by the electron-donating tert-butyl group.
  • Isomerization: The compound can exist in both E and Z forms, with distinct biological activities associated with each isomer .

Biological assays have demonstrated that (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate exhibits notable acaricidal activity, which makes it a candidate for use in pest control. Its E isomer shows higher efficacy compared to its Z counterpart, highlighting the importance of stereochemistry in biological activity .

The compound's structural features suggest potential interactions with biological targets, possibly influencing pathways related to pest resistance or other pharmacological effects.

The synthesis of (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate typically involves several steps:

  • Preparation of starting materials: The synthesis begins with 2-(4-(tert-butyl)phenyl)-3-hydroxyacrylonitrile.
  • Reaction with pivaloyl chloride: This intermediate is then reacted with pivaloyl chloride in the presence of triethylamine as a base in tetrahydrofuran (THF), leading to the formation of the desired compound.
  • Purification: The crude product is purified using silica gel column chromatography .

Due to its acaricidal properties, (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate finds applications primarily in agriculture as a pesticide. Its effectiveness against pests makes it valuable for crop protection strategies. Additionally, its unique structure may allow for exploration in pharmaceutical applications, particularly in developing new therapeutic agents targeting specific biological pathways .

Studies on the interactions of this compound with various biological systems are essential for understanding its mechanism of action. Preliminary bioassays suggest that the compound interacts with specific receptors or enzymes involved in pest metabolism or signaling pathways. Further research is needed to elucidate these interactions fully and assess potential side effects or resistance development in target organisms .

Several compounds share structural similarities with (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate, particularly within the class of acrylonitrile derivatives. Here are some notable examples:

Compound NameStructureUnique Features
Cyetpyrafen(Z)-2-(4-(tert-butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalateExhibits different biological activity due to Z configuration .
4-Chloro derivative2-(4-chloro phenyl)-2-cyano compoundsVaries in halogen substitution affecting reactivity and potency .
Other acrylonitrile derivativesVarious substituted acrylonitrilesShow diverse biological activities depending on substituents and configurations .

These compounds illustrate how variations in substituent groups and stereochemistry can significantly impact biological activity and application potential, emphasizing the uniqueness of (E)-2-(4-(tert-butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate within this class of chemicals.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Exact Mass

393.24162724 g/mol

Monoisotopic Mass

393.24162724 g/mol

Heavy Atom Count

29

UNII

ET8GM32RW9

Dates

Last modified: 08-10-2024

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